molecular formula C8H16ClNS B2990060 2-Thiaspiro[3.5]nonan-7-amine;hydrochloride CAS No. 2580210-17-7

2-Thiaspiro[3.5]nonan-7-amine;hydrochloride

Cat. No.: B2990060
CAS No.: 2580210-17-7
M. Wt: 193.73
InChI Key: SBBHDNDEIUKCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiaspiro[35]nonan-7-amine;hydrochloride is a chemical compound with the molecular formula C8H15NS·HCl It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom

Scientific Research Applications

2-Thiaspiro[3.5]nonan-7-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . There are also several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiaspiro[3.5]nonan-7-amine;hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic conditions to form the spirocyclic core. The amine group is then introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Thiaspiro[3.5]nonan-7-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic structure or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified spirocyclic structures or secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Thiaspiro[3.5]nonan-7-amine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    2-Thiaspiro[3.5]nonan-7-amine: The base compound without the hydrochloride salt.

    2-Thiaspiro[3.5]nonan-7-amine;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.

    2-Thiaspiro[3.5]nonan-7-amine;acetate: A similar compound with an acetate salt.

Uniqueness

2-Thiaspiro[3.5]nonan-7-amine;hydrochloride is unique due to its specific spirocyclic structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

IUPAC Name

2-thiaspiro[3.5]nonan-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c9-7-1-3-8(4-2-7)5-10-6-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBHDNDEIUKCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CSC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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